molecular formula C18H20O2 B7959760 Methyl 2-(4-tert-butylphenyl)benzoate

Methyl 2-(4-tert-butylphenyl)benzoate

Cat. No.: B7959760
M. Wt: 268.3 g/mol
InChI Key: LDENDYGBOORMSM-UHFFFAOYSA-N
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Description

Methyl 2-(4-tert-butylphenyl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a methyl ester group attached to a benzoate moiety, which is further substituted with a tert-butyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-tert-butylphenyl)benzoate typically involves esterification reactions. One common method is the reaction of 2-(4-tert-butylphenyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-tert-butylphenyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Methyl 2-(4-tert-butylphenyl)benzoate has found applications in several scientific research areas:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.

    Industry: It is employed in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-tert-butylphenyl)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Uniqueness: Methyl 2-(4-tert-butylphenyl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of ester and tert-butyl functionalities makes it versatile for various applications.

Properties

IUPAC Name

methyl 2-(4-tert-butylphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-18(2,3)14-11-9-13(10-12-14)15-7-5-6-8-16(15)17(19)20-4/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDENDYGBOORMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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